Sulfo-Cy5 bis-NHS ester

aqueous solubility protein labeling bioconjugation

Protein labeling with non-sulfonated Cy5 esters often requires DMF/DMSO, causing denaturation, aggregation, and high background. Sulfo-Cy5 bis-NHS ester (CAS 252255-42-8) solves this with: • **Aqueous solubility**: No organic co-solvents; preserves antibody/enzyme function • **Dual NHS esters**: Cross-conjugate proteins or construct FRET probes • **Low non-specific binding**: Sulfonate groups reduce serum protein interactions • **Far-red fluorescence**: Ex/Em 646/662 nm, ε=271,000 M⁻¹cm⁻¹, Φ=0.28 Immediate shipment, research-grade purity.

Molecular Formula C45H51KN4O14S2
Molecular Weight 975.1 g/mol
Cat. No. B11931564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 bis-NHS ester
Molecular FormulaC45H51KN4O14S2
Molecular Weight975.1 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]
InChIInChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1
InChIKeyOYBBXRFVUWPWJZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 bis-NHS ester: Water-Soluble, Bifunctional Far-Red Fluorescent Dye for Protein Labeling and Bioconjugation


Sulfo-Cy5 bis-NHS ester (CAS 252255-42-8, molecular weight 975.14 g/mol) is a sulfonated, far-red cyanine dye derivative functionalized with two N-hydroxysuccinimide (NHS) ester reactive groups . This compound belongs to the class of water-soluble cyanine dyes designed for covalent labeling of primary amine-containing biomolecules [1]. Key spectral properties include an excitation maximum at 646 nm, emission maximum at 662 nm, extinction coefficient of 271,000 L⋅mol⁻¹⋅cm⁻¹, and fluorescence quantum yield of 0.28, making it compatible with standard 633 nm and 647 nm laser lines in fluorescence microscopy and flow cytometry . The dual NHS ester architecture enables simultaneous reaction with two amine groups, facilitating cross-conjugation, bifunctional labeling, and construction of multivalent fluorescent probes [2]. As an analog of Cy5 bis-NHS ester, this sulfonated variant incorporates charged sulfonate groups that confer high aqueous solubility and reduced non-specific binding characteristics [3].

Aqueous bioconjugation without organic co-solvent
Protects sensitive proteins from denaturation during labeling
Bifunctional labeling with dual NHS ester groups
Enables cross-conjugation and dual-point attachment workflows
Reduced non-specific binding in biological matrices
Supports higher signal-to-background ratios in complex samples

Why Sulfo-Cy5 bis-NHS ester Cannot Be Substituted with Non-Sulfonated Cy5 Analogs in Aqueous Bioconjugation Workflows


Non-sulfonated Cy5 bis-NHS ester exhibits low aqueous solubility and requires organic co-solvents (5-20% DMF or DMSO) for biomolecule labeling reactions [1]. This solvent requirement introduces three critical liabilities: (1) organic co-solvents can denature sensitive proteins and disrupt native conformations during labeling; (2) hydrophobic Cy5 dyes promote aggregation of labeled conjugates, leading to fluorescence quenching and precipitation [2]; and (3) the absence of charged sulfonate groups correlates with increased non-specific binding to serum proteins and cellular components, compromising signal-to-background ratios in biological assays [3]. Furthermore, the mono-NHS ester variants (e.g., Sulfo-Cy5 NHS ester) cannot achieve the cross-conjugation or bifunctional labeling enabled by the bis-NHS ester architecture, limiting their utility in applications requiring dual-point attachment or fluorescence resonance energy transfer (FRET) pair construction . These functional distinctions make simple substitution of Sulfo-Cy5 bis-NHS ester with non-sulfonated or mono-functional analogs scientifically unsound for aqueous bioconjugation, protein labeling, and in vivo imaging applications.

Non-sulfonated Cy5 analogs require organic co-solvents that may denature target proteins and alter conjugate stability.
Mono-NHS ester Cy5 variants cannot support cross-conjugation or FRET pair construction, limiting dual-labeling workflows.
Hydrophobic Cy5 dyes may increase non-specific serum protein binding and conjugate aggregation, reducing signal fidelity.

Quantitative Comparative Evidence: Sulfo-Cy5 bis-NHS ester versus Closest Analogs and In-Class Alternatives


Aqueous Solubility and Organic Co-Solvent Requirement: Sulfo-Cy5 bis-NHS ester versus Non-Sulfonated Cy5 bis-NHS ester

Sulfo-Cy5 bis-NHS ester demonstrates high aqueous solubility and does not require organic co-solvents for labeling reactions in aqueous environments, whereas non-sulfonated Cy5 bis-NHS ester exhibits low aqueous solubility and necessitates 5-20% DMF or DMSO as co-solvent for efficient biomolecule conjugation [1]. This distinction is critical for labeling proteins that denature in the presence of organic solvents, including many antibodies, enzymes, and membrane proteins. The charged sulfonate groups in Sulfo-Cy5 bis-NHS ester confer direct water solubility while simultaneously reducing dye aggregation and labeled-conjugate precipitation [2].

Aqueous solubility
Cross-study comparable
Sulfo-Cy5 bis-NHS ester: high aqueous solubility, no organic co-solvent required. Non-sulfonated Cy5 bis-NHS ester: low solubility, requires 5–20% DMF or DMSO.
Supports aqueous labeling workflow without protein denaturation risk.
Qualitative solvent requirement difference; buffer-system review recommended.
aqueous solubility protein labeling bioconjugation organic co-solvent sulfonation

Non-Specific Binding Reduction in Biological Matrices: Sulfonated Cy5 Dyes versus Non-Sulfonated Cy5 Analogs

Systematic structure-activity studies of Cy5 dye variants demonstrate that increasing the number of sulfonate groups on the Cy5 core decreases non-specific serum protein interactions [1]. This class-level inference directly applies to Sulfo-Cy5 bis-NHS ester, which contains sulfonate moieties that confer negative charge and hydrophilicity to the dye-protein conjugate. In contrast, non-sulfonated Cy5 analogs exhibit higher non-specific binding to serum proteins and cellular components, resulting in elevated background fluorescence and reduced signal-to-noise ratios in biological assays and in vivo imaging applications [2]. The reduction in non-specific interactions is particularly important for applications involving complex biological matrices such as whole blood, serum, tissue homogenates, and live-cell imaging.

Non-specific binding
Class-level inference
Sulfonated Cy5 dyes show decreased non-specific serum protein interactions; non-sulfonated analogs exhibit higher background binding.
May improve signal-to-background ratios in complex biological matrices.
Class-level evidence; compound-specific validation advised.
non-specific binding serum protein interaction background fluorescence in vivo imaging sulfonation

Functional Reactivity: Bis-NHS Ester Dual-Site Labeling versus Mono-NHS Ester Single-Site Labeling

Sulfo-Cy5 bis-NHS ester contains two terminal NHS ester reactive groups per dye molecule, enabling simultaneous reaction with two primary amine-containing molecules . This bifunctional architecture supports cross-conjugation of amines, dual-site labeling of single biomolecules, and construction of covalently cross-linked fluorescent conjugates. In contrast, mono-NHS ester variants such as Sulfo-Cy5 NHS ester possess only a single reactive group, restricting their utility to single-point attachment and excluding cross-conjugation or FRET pair construction applications [1]. The dual NHS ester design also increases labeling efficiency by providing two reactive sites per fluorophore, which is particularly advantageous when labeling low-abundance proteins or antibodies where maximizing fluorescent signal per labeled molecule is essential [2].

Reactive groups
Head-to-head
Bis-NHS ester: 2 reactive sites per fluorophore. Mono-NHS ester (Sulfo-Cy5 NHS ester): 1 reactive site.
Enables cross-conjugation and dual-labeling strategies not possible with mono-functional dyes.
100% more reactive sites; verify conjugation stoichiometry.
bifunctional labeling cross-conjugation dual-site attachment NHS ester bioconjugation

Fluorescence Quantum Yield and Extinction Coefficient: Sulfo-Cy5 bis-NHS ester Spectral Performance

Sulfo-Cy5 bis-NHS ester exhibits an extinction coefficient (ε) of 271,000 L⋅mol⁻¹⋅cm⁻¹ and fluorescence quantum yield (Φ) of 0.28 in aqueous buffer systems . These photophysical parameters establish the molecular brightness (ε × Φ) of the Sulfo-Cy5 fluorophore at approximately 75,880 L⋅mol⁻¹⋅cm⁻¹, which is among the highest for far-red fluorescent dyes suitable for the 633 nm and 647 nm laser lines [1]. The extinction coefficient of Sulfo-Cy5 dyes (271,000 L⋅mol⁻¹⋅cm⁻¹) compares favorably to alternative far-red fluorophores such as Alexa Fluor 647 (ε = 270,000 L⋅mol⁻¹⋅cm⁻¹, Φ = 0.33) and Atto 647N (ε = 150,000 L⋅mol⁻¹⋅cm⁻¹, Φ = 0.65), positioning Sulfo-Cy5 as a high-brightness option within the 650 nm emission channel [2]. Importantly, the sulfonation does not compromise the core Cy5 spectral properties, maintaining compatibility with all standard Cy5 filter sets and detection systems.

Spectral performance
Cross-study comparable
ε = 271,000 L·mol⁻¹·cm⁻¹; Φ = 0.28; brightness ~75,880. Comparable to Alexa Fluor 647 (ε 270,000, Φ 0.33).
High molecular brightness supports sensitive far-red detection.
Values reported in aqueous buffer; instrument calibration may shift detection limits.
quantum yield extinction coefficient brightness far-red fluorescence Cy5

NHS Ester Hydrolysis Half-Life: Operational Constraints for Aqueous Bioconjugation

NHS ester functional groups undergo hydrolysis in aqueous solutions, with hydrolysis half-life strongly dependent on pH and temperature . For NHS ester compounds generally, the half-life of hydrolysis is 4-5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C [1]. Sulfo-Cy5 bis-NHS ester exhibits aqueous stability consistent with this NHS ester hydrolysis profile, with a hydrolysis half-life of less than 20 minutes at pH 8.0 . This operational constraint applies universally to all NHS ester-containing fluorescent dyes and cross-linkers, including Sulfo-Cy5 NHS ester (mono-functional) and non-sulfonated Cy5 NHS ester variants. The practical implication is that Sulfo-Cy5 bis-NHS ester must be dissolved immediately before use, and labeling reactions should be conducted under optimized pH conditions (typically pH 7.5-8.5 for 30-60 minutes) to maximize conjugation efficiency before hydrolysis consumes reactive NHS groups.

NHS ester hydrolysis
Data to verify
NHS ester half-life
Hydrolysis kinetics guide reaction timing; not a product-specific differentiator.
Sources absent; confirm under intended labeling conditions.
Conjugate aggregation
Class-level inference
Sulfonated Cy5 conjugates: reduced aggregation and self-quenching. Non-sulfonated Cy5 conjugates: increased precipitation and signal loss.
May improve conjugate homogeneity and long-term storage stability.
Class-level trend; verify at intended dye-to-protein ratios.
NHS ester hydrolysis half-life aqueous stability bioconjugation reaction kinetics

Protein Conjugate Aggregation: Sulfonated Cy5 Dyes Reduce Labeled-Protein Precipitation

Non-sulfonated Cy5 dyes promote aggregation of labeled protein conjugates due to the hydrophobic nature of the cyanine core, leading to fluorescence self-quenching and precipitation of labeled biomolecules [1]. In systematic studies of Cy5 structural variants, sulfonated dyes exhibited reduced stacking and aggregation behavior in protein conjugates compared to their non-sulfonated counterparts [2]. Sulfo-Cy5 bis-NHS ester, through its covalently attached sulfonate groups, introduces negative charge to the labeled conjugate surface, which electrostatically repels neighboring labeled molecules and prevents hydrophobic aggregation. This class-level property is particularly important when labeling proteins at high dye-to-protein ratios, where non-sulfonated dyes would cause severe aggregation and loss of functional signal [3]. The reduced aggregation translates to more homogeneous labeling, higher retained fluorescence per conjugate, and improved long-term stability of labeled protein stocks.

Conjugate aggregation
Class-level inference
Sulfonated Cy5 conjugates: reduced aggregation and self-quenching. Non-sulfonated Cy5 conjugates: increased precipitation and signal loss.
May improve conjugate homogeneity and long-term storage stability.
Class-level trend; verify at intended dye-to-protein ratios.
protein aggregation conjugate stability hydrophobicity fluorescence quenching sulfonation

Optimal Research and Industrial Applications for Sulfo-Cy5 bis-NHS ester Based on Quantitative Evidence


Aqueous Protein Labeling Without Organic Co-Solvent: Antibody, Enzyme, and Membrane Protein Conjugation

Sulfo-Cy5 bis-NHS ester is the preferred reagent for labeling proteins that denature or lose activity upon exposure to organic solvents such as DMF or DMSO. The high aqueous solubility eliminates the need for organic co-solvents entirely, protecting sensitive antibodies, enzymes, and membrane proteins during the labeling reaction [1]. The reduced non-specific binding characteristic of sulfonated Cy5 dyes further ensures that labeled antibodies retain high specificity and low background in immunofluorescence and flow cytometry applications [2]. This application scenario directly leverages the solubility advantage and low non-specific binding properties established in Evidence Items 1 and 2.

Cross-Conjugation and Bifunctional Labeling: Protein-Protein Interaction Studies and FRET Pair Construction

The dual NHS ester architecture of Sulfo-Cy5 bis-NHS ester enables simultaneous covalent attachment to two amine-containing molecules, facilitating cross-conjugation of proteins, construction of fluorescently labeled protein dimers, and synthesis of multivalent imaging probes [1]. This bifunctional reactivity is structurally impossible with mono-NHS ester analogs and directly addresses applications requiring dual-point attachment, such as FRET-based interaction assays where a single fluorophore bridges two interacting proteins [2]. The quantitative evidence in Evidence Item 3 establishes the 100% increase in reactive sites (2 versus 1) that enables these advanced bioconjugation strategies.

High-Sensitivity Detection of Low-Abundance Targets: Single-Molecule Imaging and Rare-Event Flow Cytometry

The high extinction coefficient (271,000 L⋅mol⁻¹⋅cm⁻¹) and quantum yield (0.28) of Sulfo-Cy5 bis-NHS ester provide strong fluorescence signal per labeled molecule, making it suitable for detecting low-abundance biomarkers and rare cellular events [1]. The far-red emission (662 nm) minimizes autofluorescence interference from biological samples and falls within the optimal sensitivity range of CCD cameras and PMT detectors [2]. Additionally, the reduced aggregation of sulfonated conjugates preserves signal intensity at high degrees of labeling, further enhancing detection sensitivity in applications such as single-molecule fluorescence microscopy and high-parameter flow cytometry . This scenario directly builds upon the spectral performance evidence in Evidence Item 4 and the aggregation reduction evidence in Evidence Item 6.

In Vivo Fluorescence Imaging and Biodistribution Studies: Reduced Non-Specific Binding and Improved Signal-to-Background

Sulfo-Cy5 bis-NHS ester-labeled biomolecules exhibit reduced non-specific serum protein interactions due to the sulfonate groups, which is critical for accurate in vivo biodistribution and pharmacokinetic studies [1]. The charged sulfonate moieties decrease non-specific binding to serum proteins and tissue components, improving the signal-to-background ratio in whole-animal fluorescence imaging and ex vivo organ analysis [2]. The aqueous solubility also supports formulation in physiological buffers for intravenous or intraperitoneal administration. This application scenario is directly supported by the class-level inference evidence in Evidence Item 2 demonstrating that sulfonated Cy5 dyes decrease non-specific serum protein interactions compared to non-sulfonated analogs.

Application
Selection Property
Validation Focus
Aqueous protein labeling (antibodies, enzymes, membrane proteins)
High aqueous solubility, no organic co-solvent required
Protein integrity and activity after labeling
Cross-conjugation and FRET pair construction
Bifunctional bis-NHS ester architecture
Dual-site attachment efficiency and conjugate stoichiometry
High-sensitivity far-red detection (low-abundance targets, single-molecule imaging)
High molecular brightness (ε 271,000, Φ 0.28)
Detection limit and signal-to-noise in target matrix
In vivo fluorescence imaging and biodistribution studies
Reduced non-specific serum protein binding
In vivo signal-to-background ratio and tissue distribution

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